molecular formula C7H11FN2O B14795778 (7S,8aR)-7-fluoro-octahydropyrrolo[1,2-a]piperazin-1-one

(7S,8aR)-7-fluoro-octahydropyrrolo[1,2-a]piperazin-1-one

Cat. No.: B14795778
M. Wt: 158.17 g/mol
InChI Key: UGKUUZYPAHMYEP-UHFFFAOYSA-N
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Description

(7S,8aR)-7-Fluoro-octahydropyrrolo[1,2-a]piperazin-1-one is a bicyclic piperazine derivative featuring a fluorine substituent at the 7-position and a ketone group at the 1-position.

Properties

Molecular Formula

C7H11FN2O

Molecular Weight

158.17 g/mol

IUPAC Name

7-fluoro-3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazin-1-one

InChI

InChI=1S/C7H11FN2O/c8-5-3-6-7(11)9-1-2-10(6)4-5/h5-6H,1-4H2,(H,9,11)

InChI Key

UGKUUZYPAHMYEP-UHFFFAOYSA-N

Canonical SMILES

C1CN2CC(CC2C(=O)N1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7S,8aR)-7-fluoro-octahydropyrrolo[1,2-a]piperazin-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a fluorinated amine with a suitable cyclic ketone, followed by cyclization and reduction steps. The reaction conditions often include the use of catalysts such as palladium or platinum, and solvents like dichloromethane or ethanol. The temperature and pressure conditions are carefully controlled to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems for reagent addition and reaction monitoring can further optimize the production process. Additionally, green chemistry principles, such as the use of less toxic solvents and recyclable catalysts, are often employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(7S,8aR)-7-fluoro-octahydropyrrolo[1,2-a]piperazin-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

(7S,8aR)-7-fluoro-octahydropyrrolo[1,2-a]piperazin-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (7S,8aR)-7-fluoro-octahydropyrrolo[1,2-a]piperazin-1-one involves its interaction with specific molecular targets. The fluorine atom plays a crucial role in enhancing the compound’s binding affinity to its targets, which may include enzymes or receptors. The compound can modulate the activity of these targets by either inhibiting or activating their function, leading to various biological effects.

Comparison with Similar Compounds

Structural and Stereochemical Variations

(a) Hydroxy vs. Fluoro Substituents
  • (7S,8aR)-Octahydropyrrolo[1,2-a]piperazin-7-ol (CAS 1429200-47-4):

    • Replaces the 7-fluoro group with a hydroxy (-OH) moiety.
    • Molecular weight: 142.2 g/mol (vs. ~170.19 g/mol for the fluoro analog).
    • Higher polarity due to the hydroxy group, which may reduce blood-brain barrier permeability compared to the fluoro derivative .
    • Purity: 97% (commercial samples) .
  • (7R,8aS)-7-Fluorooctahydropyrrolo[1,2-a]pyrazine (CAS 1932649-06-3):

    • Stereoisomer with inverted configurations (7R,8aS).
    • Molecular weight: 144.19 g/mol.
    • The altered stereochemistry likely impacts receptor-binding affinity and metabolic stability .
(b) Salt Forms
  • (7S,8As)-7-Fluoro-octahydropyrrolo[1,2-a]piperazine dihydrochloride (CAS 1807939-68-9):
    • Dihydrochloride salt of the target compound.
    • Molecular formula: C₇H₁₃FN₂·2HCl; molecular weight: 217.1 g/mol.
    • Enhanced solubility in aqueous media due to the hydrochloride counterions.
    • Storage: Requires refrigeration for stability .

Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Stereochemistry Purity Storage
Target Compound (Free Base) N/A C₇H₁₂FN₂O 170.19 7-Fluoro (7S,8aR) N/A N/A
(7S,8aR)-Octahydropyrrolo[1,2-a]piperazin-7-ol 1429200-47-4 C₇H₁₄N₂O 142.2 7-Hydroxy (7S,8aR) 97% Not specified
(7R,8aS)-7-Fluoro Analog 1932649-06-3 C₇H₁₃FN₂ 144.19 7-Fluoro (7R,8aS) N/A -
Dihydrochloride Salt 1807939-68-9 C₇H₁₃FN₂·2HCl 217.1 7-Fluoro (7S,8As)* 95% Refrigerated

*Note: The stereochemical descriptor "8As" in may denote a typographical error for "8aR" .

Functional and Pharmacological Implications

  • Fluorine Substituent : Enhances metabolic stability by resisting oxidative degradation compared to hydroxy analogs. Its electronegativity may also improve target binding in enzyme-active sites .
  • Hydroxy Derivatives: Potential metabolites or intermediates in drug synthesis. Higher polarity limits membrane permeability but may improve renal excretion .
  • Stereochemistry : The (7S,8aR) configuration in the target compound likely optimizes spatial orientation for interactions with chiral biological targets, whereas the (7R,8aS) isomer may exhibit reduced efficacy .

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